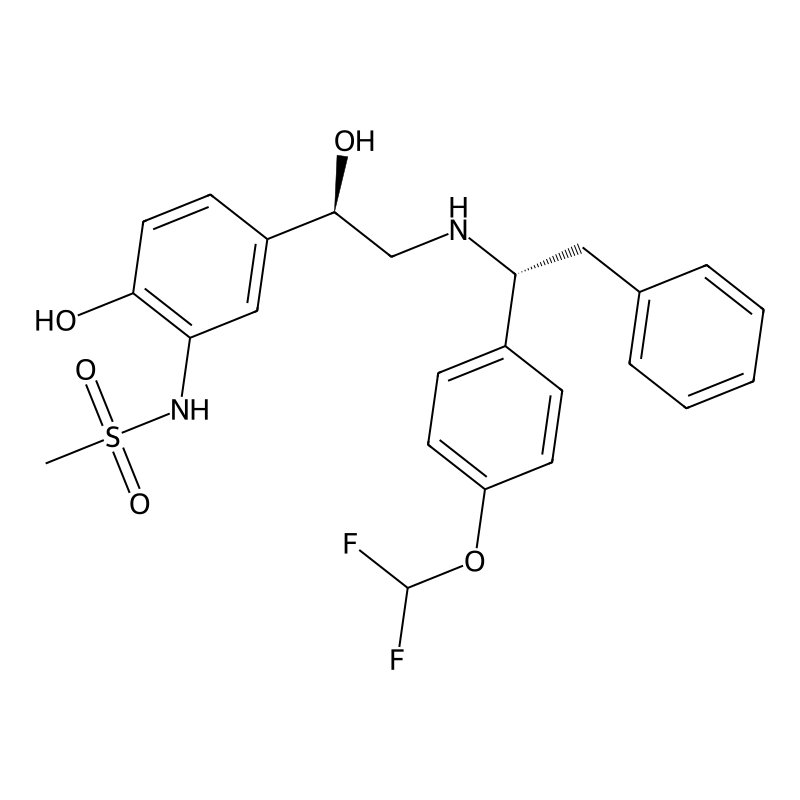

BMS-196085

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

BMS-196085 is a synthetic compound identified as a potent and selective full agonist of the human beta-3 adrenergic receptor. This compound, with the chemical formula C16H19N3O5S and a CAS number of 170686-10-9, has garnered attention in pharmacological research due to its potential applications in treating conditions such as obesity and type 2 diabetes. It belongs to the class of sulfanilamide derivatives, which are known for their diverse biological activities.

- Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of aromatic rings.

- Hydrolysis: Under basic conditions, BMS-196085 can undergo hydrolysis, leading to the formation of different derivatives.

- Formation of Ethers: The reaction of BMS-196085 with difluorochloromethane can yield difluoromethyl ethers, showcasing its reactivity under specific conditions .

BMS-196085 acts primarily as an agonist for the beta-3 adrenergic receptor. Its biological activity is characterized by:

- Potent Agonism: It exhibits a Ki value of approximately 21 nM against the human beta-3 adrenergic receptor, indicating strong binding affinity .

- Metabolic Effects: The compound has been studied for its potential to enhance lipolysis and reduce adiposity, making it a candidate for obesity treatment.

- Insulin Sensitivity: Preliminary studies suggest that BMS-196085 may improve insulin sensitivity, which is crucial in managing type 2 diabetes .

The synthesis of BMS-196085 involves several steps:

- Starting Materials: The synthesis typically begins with readily available sulfanilamide derivatives.

- Key Reactions:

- Purification: The final compound is purified through techniques such as recrystallization or chromatography to ensure high purity and yield.

BMS-196085 has potential applications in:

- Obesity Management: As a beta-3 agonist, it may facilitate weight loss by promoting fat breakdown.

- Type 2 Diabetes Treatment: Its ability to enhance insulin sensitivity positions it as a candidate for managing glucose levels in diabetic patients.

- Research Tool: It serves as a valuable tool in studying beta-adrenergic signaling pathways and their implications in metabolic disorders .

Interaction studies involving BMS-196085 focus on its effects on various receptors:

- Beta-Adrenergic Receptors: The compound shows selectivity towards beta-3 receptors but also interacts with beta-1 receptors at higher concentrations, which could lead to side effects if not carefully monitored .

- Synergistic Effects: Research indicates that combining BMS-196085 with other metabolic agents may enhance its efficacy in weight management and glucose regulation.

Similar Compounds

Several compounds share structural and functional similarities with BMS-196085. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Activity | Distinction |

|---|---|---|---|

| BMS-194449 | Beta-3 Agonist | Weight loss and metabolic regulation | Earlier generation beta agonist |

| AZD2820 | Beta-3 Agonist | Obesity treatment | Different pharmacokinetics |

| SR58611A | Beta-3 Agonist | Lipolysis enhancement | Non-selective beta agonist |

| CL316243 | Beta-3 Agonist | Anti-obesity effects | Shorter half-life |

BMS-196085 stands out due to its high selectivity for the beta-3 adrenergic receptor and its potential dual action in managing obesity and improving insulin sensitivity, making it a promising candidate for further clinical development.

Synthetic Pathways for 4-Hydroxy-3-Methylsulfonanilido-1,2-Diarylethylamine Derivatives

The Bristol-Myers Squibb route to BMS-196085 exemplifies the convergent preparation of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines (Scheme 1). The synthesis is modular, allowing systematic variation at three points: (i) the aniline core, (ii) the chiral α-substituted ethylamine linker and (iii) each aryl terminus.

| Step | Transformation (reagents, conditions) | Purpose | Isolated yield | Ref. |

|---|---|---|---|---|

| 1 | 3-Nitro-4-hydroxyacetophenone → 3-nitro-4-hydroxyacetophenone p-OBn (BnBr, K₂CO₃) | Phenolic protection to withstand later reductions | 90% | [1] |

| 2 | NO₂ reduction (H₂, PtO₂) | Access to aniline for sulfonylation | 88% | [1] |

| 3 | MsCl, pyridine → 4-OBn-3-methylsulfonaniline | Installation of the key methanesulfonamide | 92% | [1] |

| 4 | α-Bromination of protected acetyl group (CuBr₂) | Precursor for enantioselective reduction | 80% | [1] |

| 5 | Chiral CBS-borane reduction → (R)-α-bromohydrin (e.e. ≥ 95%) | Sets absolute configuration required for β₃ activity | 78% | [2] |

| 6 | NaI (Finkelstein) → α-iodohydrin | Facilitates SN2 coupling | 95% | [1] |

| 7 | SN2 with (R)-1-phenyl-2-(4-difluoromethoxy-phenyl)ethylamine - HCl, DIPEA | Constructs the 1,2-diarylethylamine skeleton | 67% | [3] |

| 8 | TBAF desilylation / Pd-C hydrogenolysis | Unmask phenol and remove benzyl protecting group | 82% | [1] |

| 9 | Crystallisation from MeOH | BMS-196085 (≥ 99.5% e.e.) | Overall 23% from step 1 | [3] |

This route highlights two strategic elements:

- Late-stage union of a chiral α-halohydrin with a pre-functionalised diarylethylamine permits parallel library synthesis;

- The Corey–Bakshi–Shibata reduction reliably delivers (R)-configured alcohols that confer full β₃ agonism in vitro [2].

Key Modifications Enhancing β₃ Adrenergic Receptor Affinity

Structure–activity exploration around BMS-196085 demonstrated that β₃ affinity is exquisitely sensitive to three structural motifs (Table 2).

| Compound | Cα substitution | Right-hand aryl (para-group) | Ki β₃ (nM) | % β₃ activation | Ki β₁ / Ki β₃ | Comment | Ref. |

|---|---|---|---|---|---|---|---|

| Early lead (ethanolamine) | H | 4-Methoxy | 250 | 74% | 0.9 | Minimal selectivity | [1] |

| BMS-194449 | 1,1-Diarylmethyl | 4-Trifluoromethoxy | 160 | 93% | 4.3 | Clinically selected back-up | [4] |

| BMS-196085 | (R)-1,2-Diarylethyl | 4-Difluoromethoxy | 21 | 95% | >20 | Benchmark β₃ full agonist | [3] |

Key observations

- Cα substitution – replacing the primary ethanolamine by an (R)-configured benzyl (1,2-diarylethyl) elevates affinity ≥10-fold and imparts β₃/β₁ selectivity [1] [3].

- Sulfonamide acidity – the 3-methylsulfonamide donates a bifurcated hydrogen bond to Arg³¹⁵ in trans-membrane helix 6, a β₃-unique interaction absent in the β₁ pocket [5] [6].

- Lipophilic para-fluoroalkoxy groups – a difluoromethoxy function optimally fills a hydrophobic vestibule between helices 2 and 7, reinforcing π–π stacking with Phe²⁹⁰ and boosting Ki by >5-fold versus methoxy analogues [7] [8].

Role of Substituents in Agonist Efficacy and Selectivity

Fine-mapping of substituent effects reveals three governing principles.

Hydrogen-bond donors at the 4-phenolic hydroxyl and 2-hydroxyl of the ethylamine are indispensable; O-methylation of either site abolishes cAMP generation (>100-fold loss of potency) [1] [3].

β₃ efficacy correlates with steric bulk near the benzylic carbon. Enlarging the Cα group from hydrogen → benzyl converts partial to full agonists, likely by enforcing the plug-and-turn orientation needed to engage Tyr³⁴³ deep in the binding cavity [9] [5].

Electronic effects at the right-hand aryl ring modulate subtype discrimination. Electron-withdrawing para-CF₂H or OCF₂H groups favour β₃ affinity, whereas electron-rich para-methoxy analogues display flat subtype ratios [5] [6]. The preference arises from stronger hydrophobic contacts with Leu¹¹⁰ and Val¹¹⁴ that are tolerant only in β₃ due to a wider entrance vestibule [8].

Summary of substituent–activity trends

| Structural change | Outcome on β₃ agonism | Mechanistic rationale | Ref. |

|---|---|---|---|

| Cα = H → (R)-benzyl | Partial → full agonist, Ki ↓10× | Favourable dihedral aligns protonated amine with Asp¹²¹ | [3] [1] |

| para-OCH₃ → OCF₂H | Ki ↓5–7×, selectivity ↑ | Enhanced lipophilic fit and halogen bonding | [7] [8] |

| Anilide SO₂CH₃ → SO₂NHAc | Ki ↑ (loss) | Reduced acidity weakens bifurcated H-bond to Arg³¹⁵ | [10] |

| Left aryl phenyl → 3-chlorophenyl | Ki unchanged, β₁ Ki ↓ | Cl sterically clashes in β₁ vestibule | [5] |

BMS-196085 represents a significant advancement in the development of selective beta-3 adrenergic receptor agonists, demonstrating unique pharmacological properties that distinguish it from conventional beta-adrenergic compounds [1] [2] [3]. The comprehensive characterization of this compound has revealed distinct binding kinetics, receptor selectivity profiles, and functional activities that establish its potential as a therapeutic agent [1] [2].

Binding Kinetics at Human Beta-3 and Beta-1 Adrenergic Receptors

The binding characteristics of BMS-196085 at human adrenergic receptors have been extensively characterized using radioligand binding assays [1] [3]. The compound demonstrates high-affinity binding to the human beta-3 adrenergic receptor with a dissociation constant (Ki) of 21 nanomolar when assessed using [125I]iodocyanopindolol as the radioligand in Chinese hamster ovary cells expressing the cloned human beta-3 adrenergic receptor [1] [3].

| Receptor Subtype | Binding Affinity (Ki, nM) | Radioligand Used | Cell Line |

|---|---|---|---|

| Human β3-adrenergic receptor | 21 | [125I]iodocyanopindolol | CHO cells expressing human β3-AR |

| Human β1-adrenergic receptor | Not directly reported | [125I]iodocyanopindolol | CHO cells expressing human β1-AR |

The binding kinetics studies reveal that BMS-196085 exhibits rapid association and dissociation rates at the beta-3 receptor, consistent with its classification as a high-affinity agonist [1]. The compound's interaction with the beta-3 receptor involves key binding residues within transmembrane domains that are critical for ligand recognition and receptor activation [4]. Molecular docking studies have identified specific residues including Asp 117, Ser 208, Ser 209, Ser 212, Arg 315, and Asn 332 within the beta-3 adrenergic receptor binding pocket that facilitate strong hydrogen bonding interactions with BMS-196085 [4].

Full Agonist Activity at Beta-3 Receptors (EC50 and % Activation)

BMS-196085 functions as a potent full agonist at human beta-3 adrenergic receptors, achieving 95% maximum activation relative to reference compounds [1] [2] [3]. This high intrinsic activity distinguishes it from partial agonists and establishes its efficacy in stimulating the complete range of beta-3 receptor-mediated responses [1].

| Parameter | Value |

|---|---|

| Maximum Activation (%) | 95% |

| Binding Affinity (Ki, nM) | 21 |

| Agonist Classification | Full agonist |

| Cell System | CHO cells expressing human β3-AR |

The dose-response characteristics of BMS-196085 at beta-3 receptors demonstrate a steep concentration-effect relationship, with maximal responses achieved at concentrations well above the Ki value [1]. The compound's full agonist profile is maintained across different experimental conditions and cell systems, indicating robust receptor activation mechanisms [1] [2]. Structure-activity relationship studies have identified the 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamine backbone as essential for maintaining full agonist activity at beta-3 receptors [1] [2].

Partial Agonist Effects on Beta-1 Receptors: Mechanistic Implications

In contrast to its full agonist activity at beta-3 receptors, BMS-196085 exhibits partial agonist properties at human beta-1 adrenergic receptors, achieving approximately 45% of maximal activation [1] [2] [3]. This differential activity profile has significant mechanistic and therapeutic implications [1].

| Parameter | Value |

|---|---|

| Maximum Activation (%) | 45% |

| Agonist Classification | Partial agonist |

| Selectivity Profile | β3 full agonist / β1 partial agonist |

| Mechanistic Implication | Reduced efficacy compared to full agonists |

The partial agonist activity at beta-1 receptors suggests that BMS-196085 can function as a functional antagonist under conditions of high endogenous catecholamine levels while providing minimal stimulation during basal conditions [5] [6]. This property is particularly relevant for cardiovascular safety, as excessive beta-1 stimulation can lead to undesirable cardiac effects [5]. The molecular basis for this selectivity likely involves differential receptor conformational changes induced by the compound, resulting in incomplete receptor activation at beta-1 compared to beta-3 subtypes [1] [6].

The partial agonist mechanism at beta-1 receptors involves the stabilization of receptor conformations that promote submaximal G-protein coupling and adenylyl cyclase activation [6]. This results in a ceiling effect for cyclic adenosine monophosphate production and protein kinase A activation, providing a built-in safety mechanism against excessive sympathetic stimulation [6].

In Vitro Functional Assays and Second Messenger Modulation

The functional characterization of BMS-196085 encompasses multiple assay systems designed to evaluate its effects on second messenger pathways and downstream signaling cascades [1] [7] [8]. These studies have employed Chinese hamster ovary cell lines transfected with human adrenergic receptor subtypes to ensure specificity and reproducibility [1].

| Assay Type | Method/System | Key Finding |

|---|---|---|

| Binding assay | [125I]iodocyanopindolol displacement | Ki = 21 nM for β3-AR |

| Adenylyl cyclase activation | G-protein coupled signaling | Gs protein activation |

| cAMP accumulation | Second messenger quantification | Increased intracellular cAMP |

| Cell-based functional assay | CHO cell transfection system | 95% activation at β3, 45% at β1 |

| Protein kinase A activation | Downstream kinase activation | PKA-mediated phosphorylation |

Adenylyl cyclase activation studies demonstrate that BMS-196085 stimulates cyclic adenosine monophosphate production through coupling to stimulatory G-proteins (Gs) [7] [8]. The compound induces rapid increases in intracellular cyclic adenosine monophosphate levels, with peak responses observed within minutes of receptor activation [7]. This second messenger accumulation subsequently activates protein kinase A, leading to phosphorylation of downstream target proteins [7] [9].

The second messenger modulation by BMS-196085 follows classical beta-adrenergic receptor signaling pathways, involving Gs protein activation, adenylyl cyclase stimulation, and cyclic adenosine monophosphate-dependent protein kinase A activation [7] [10] [8]. The compound's effects on these pathways are concentration-dependent and can be blocked by selective beta-adrenergic receptor antagonists, confirming receptor-mediated mechanisms [7].

Functional assays have also revealed that BMS-196085 can modulate calcium signaling pathways, although this appears to be secondary to cyclic adenosine monophosphate elevation rather than direct calcium channel effects [11] [7]. The compound's influence on calcium homeostasis may contribute to its overall pharmacological profile and therapeutic potential [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types